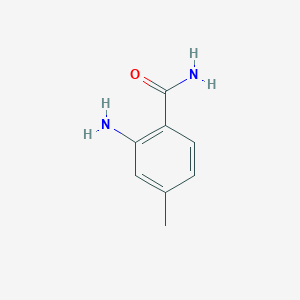

2-Amino-4-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHKZVAPXHIWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384257 | |

| Record name | 2-amino-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39549-79-6 | |

| Record name | 2-amino-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylbenzamide from 4-methyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-Amino-4-methylbenzamide, a valuable building block in pharmaceutical and chemical research, through the reduction of its nitro precursor, 4-methyl-2-nitrobenzamide. The primary and most effective method for this transformation is catalytic hydrogenation, a widely utilized and scalable process in organic synthesis.

Reaction Overview and Signaling Pathway

The core of this synthesis is the selective reduction of an aromatic nitro group to a primary amine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. The reaction proceeds through the transfer of hydrogen atoms to the nitro group, leading to the formation of the corresponding aniline derivative.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Source |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | [1][2] |

| Catalyst Loading | 5-15% w/w (relative to the nitro compound) | [1] |

| Hydrogen Source | Hydrogen gas, Ammonium formate, Hydrazine hydrate | [1] |

| Solvent | Ethanol, Methanol, Ethyl acetate, Propyl acetate | [1][2] |

| Temperature | Room Temperature to 70°C | [1][2] |

| Pressure (for H₂ gas) | 2-20 atm | [1] |

| Reaction Time | 2-24 hours | [1] |

| Yield | >95% (typically) | [1][2] |

| Purity | >98% (after purification) | [1] |

Experimental Protocols

Based on established procedures for the reduction of aromatic nitro compounds, the following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This is the most common and often cleanest method for this type of reduction.

Workflow:

Caption: Workflow for catalytic hydrogenation with hydrogen gas.

Methodology:

-

Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve 4-methyl-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-10 atm)[1].

-

Reaction: Stir the mixture vigorously at room temperature or elevate the temperature to 40-60°C to increase the reaction rate. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method provides a convenient alternative to using hydrogen gas.

Workflow:

Caption: Workflow for transfer hydrogenation with ammonium formate.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-nitrobenzamide (1.0 eq) and a suitable solvent like methanol or ethanol.

-

Reagent Addition: Add 10% Pd/C catalyst (10-15% w/w) to the mixture. Then, add ammonium formate (3-5 eq) in portions.

-

Reaction: Heat the reaction mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture through celite to remove the catalyst and wash the filter cake with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Safety Considerations

-

Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. Handle with care in an inert atmosphere and do not allow the catalyst to dry completely during filtration.

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment.

-

Solvents: Ethanol, methanol, and ethyl acetate are flammable liquids. Handle them in a well-ventilated area and away from open flames.

Conclusion

The synthesis of this compound from 4-methyl-2-nitrobenzamide is a straightforward and high-yielding process when employing catalytic hydrogenation with a palladium on carbon catalyst. The choice between using hydrogen gas or a transfer hydrogenation reagent like ammonium formate will depend on the available equipment and safety considerations. The protocols provided in this guide, derived from established chemical literature and patents for analogous transformations, offer a robust starting point for researchers in the successful synthesis of this important chemical intermediate. High yields and purity are consistently reported for this type of reaction, making it a reliable method for both laboratory-scale synthesis and potential industrial scale-up.

References

Spectroscopic data for 2-Amino-4-methylbenzamide (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylbenzamide (CAS No: 39549-79-6), a key chemical intermediate. The document details predicted and available spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and data from analogous compounds.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6 | d | 1H | Ar-H (H6) |

| ~6.5 | d | 1H | Ar-H (H5) |

| ~6.4 | s | 1H | Ar-H (H3) |

| ~5.6 (broad s) | s | 2H | -NH₂ (amide) |

| ~4.2 (broad s) | s | 2H | -NH₂ (aromatic) |

| 2.25 | s | 3H | -CH₃ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~170 | C=O (amide) |

| ~148 | C-NH₂ (aromatic, C2) |

| ~140 | C-CH₃ (aromatic, C4) |

| ~129 | C-H (aromatic, C6) |

| ~118 | C-CONH₂ (aromatic, C1) |

| ~115 | C-H (aromatic, C5) |

| ~112 | C-H (aromatic, C3) |

| ~21 | -CH₃ |

Table 3: IR (Infrared) Spectroscopy Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3350 - 3150 | Medium, Broad | N-H stretch (primary amide) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1620 | Medium | N-H bend (primary amine) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch (aromatic amine) |

Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI), Positive Ion

| m/z | Adduct | Predicted Collision Cross Section (CCS) (Ų) |

| 151.08660 | [M+H]⁺ | 130.4[1] |

| 173.06854 | [M+Na]⁺ | 138.4[1] |

| 168.11314 | [M+NH₄]⁺ | 150.9[1] |

| 189.04248 | [M+K]⁺ | 136.4[1] |

Molecular Formula: C₈H₁₀N₂O[2][3] Molecular Weight: 150.18 g/mol [2][3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing the spectra, and referencing to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (ATR method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer over a relevant m/z range (e.g., 50-500).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylbenzamide is a small molecule of significant interest in medicinal chemistry and drug development. An understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and designing new derivatives with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [N/A] |

| Molecular Weight | 150.18 g/mol | [N/A] |

| Melting Point | 147 °C | [1] |

| Boiling Point | 282.783 °C at 760 mmHg | [1] |

| Density | 1.185 g/cm³ | [1] |

| pKa (Predicted) | 15.98 ± 0.50 | [1] |

| Flash Point | 124.823 °C | [1] |

| Vapor Pressure | 0.003 mmHg at 25°C | [1] |

| Refractive Index | 1.616 | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in methanol, ethanol, and acetone | [1] |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the cornerstone of drug development. The following sections detail standard methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and identity. The capillary method is a widely used and reliable technique.

-

Principle: A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is observed and recorded as the melting point.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling point compounds like this compound, distillation-based methods are suitable.

-

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in a distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The flask is heated, and the temperature is monitored.

-

The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa.

-

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

-

Apparatus: pH meter with a combination electrode, burette, stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[2][3]

-

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a standard protocol for determining aqueous solubility.

-

Principle: An excess amount of the solid compound is equilibrated with a known volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined. This method is outlined in OECD Guideline 105.[4][5]

-

Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of purified water.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[4]

-

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for its determination.

-

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

-

Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).

-

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

This solution is then mixed with the other solvent in a separatory funnel or vial.

-

The mixture is shaken until equilibrium is established.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined analytically.

-

LogP is calculated as log₁₀([concentration in octanol] / [concentration in water]).[6][7]

-

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1][8] Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[8]

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a drug candidate like this compound.

Caption: Experimental workflow for physicochemical characterization.

Proposed Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for this compound as a PTP1B inhibitor within the insulin signaling pathway. By inhibiting PTP1B, the insulin receptor remains phosphorylated and active, leading to downstream signaling that promotes glucose uptake.

Caption: Inhibition of the PTP1B signaling pathway.

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound, provided detailed experimental protocols for their determination, and visualized its potential mechanism of action. This information is crucial for researchers in the field of drug discovery and development, providing a solid foundation for further investigation and the design of novel therapeutics.

References

- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer on CAS Number Identification

It is important to note a discrepancy in the public domain regarding the CAS number for the compound of interest. While the CAS number 39549-79-6 is associated with this request, it predominantly identifies the compound 2-Amino-4-methylbenzamide . However, the context of an in-depth technical guide for the pharmaceutical sector strongly indicates that the intended subject is 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This compound is a critical intermediate and a known impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] This guide will therefore focus on the latter compound, which is correctly identified by CAS Number: 3919-74-2 .[1]

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry. Its primary relevance stems from its role as a process-related impurity and a potential degradation product of flucloxacillin, a beta-lactam antibiotic.[1] Consequently, the synthesis, characterization, and toxicological assessment of this compound are of considerable importance for professionals engaged in drug development, quality control, and regulatory affairs. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical procedures, and biological context.

Chemical and Physical Properties

This compound typically presents as a white to cream or pale brown solid powder at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3919-74-2 | [1][2] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1][2] |

| Molecular Weight | 255.63 g/mol | [1][2] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [2] |

| Synonyms | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Fcimic acid, Flucloxacillin Impurity D | [3][4] |

| Appearance | Solid | [4] |

| Purity | Commercially available in ≥98% purities | [4] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(F)C=CC=C2Cl | [2] |

Experimental Protocols

Synthesis Protocol

As an impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods.[1] While various specific synthesis routes exist, a general approach involves the cyclization of a β-ketoester with hydroxylamine, followed by modifications. An improved synthesis method for a derivative, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, is described below, which can be hydrolyzed to the carboxylic acid.[3]

Objective: To synthesize 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a precursor to the carboxylic acid.

Materials:

-

3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Tetramethylurea (catalyst)

-

Toluene (solvent)

-

Reaction vessel with stirring and reflux capabilities

-

Hydrogen chloride absorption system

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene (10 times the mass of the carboxylic acid).[3]

-

Initiating the Reaction: Stir the mixture evenly at room temperature.[3]

-

Addition of Chlorinating Agent: Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over a period of 45 minutes. During this addition, ensure the hydrogen chloride absorption system is active.[3]

-

Heating and Reflux: After the addition is complete, raise the temperature of the reaction mixture to 110°C and maintain a reflux for 2 hours.[3]

-

Solvent Removal: Following the reflux period, recover the toluene by vacuum distillation.[3]

-

Product Isolation: Collect the fraction at 168-170°C under a vacuum of 0.667 KPa. The product will solidify upon cooling.[3]

-

Hydrolysis (Conceptual Step): The resulting acid chloride can then be hydrolyzed under controlled conditions (e.g., reaction with water) to yield the final 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Analytical Protocol: Reverse-Phase HPLC

This protocol outlines a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in a flucloxacillin sample.[1]

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or a suitable buffer (e.g., potassium dihydrogen orthophosphate)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a buffer solution (e.g., 0.020 M potassium dihydrogen orthophosphate) and acetonitrile. A common ratio is 75:25 (buffer:acetonitrile).[5] The mobile phase should be filtered and degassed before use.

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid reference standard.

-

Dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., in the range of 10-150 µg/mL).[6]

-

-

Sample Preparation:

-

Accurately weigh a known amount of the flucloxacillin sample.

-

Dissolve it in the mobile phase to a known concentration.

-

The solution should be filtered through a 0.45 µm filter before injection.[5]

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms.

-

-

Quantification:

-

Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity in the sample by using the calibration curve generated from the standard solutions.[1]

-

Visualizations

Synthesis Workflow

Caption: A representative workflow for the synthesis of a key precursor.

Analytical Workflow for Impurity Quantification

Caption: A typical workflow for pharmaceutical impurity analysis.[1]

Biological Context: Mechanism of Action of Flucloxacillin

Since 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily relevant as an impurity of flucloxacillin, understanding the mechanism of the parent drug provides essential biological context.[1] Flucloxacillin, like other β-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall.[7][8]

Caption: Inhibition of bacterial cell wall synthesis by Flucloxacillin.

Biological Relevance and Hazards

The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its status as an impurity in flucloxacillin preparations.[1] While the isoxazole scaffold is present in many biologically active compounds, the specific pharmacological or toxicological profile of this particular molecule is not extensively documented in publicly available literature.[1] Its presence in a pharmaceutical product necessitates rigorous control and toxicological evaluation to ensure patient safety. The compound is classified as hazardous, and appropriate safety precautions should be taken during handling.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flucloxacillin - Wikipedia [en.wikipedia.org]

2-Amino-4-methylbenzamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-4-methylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzamide derivative of interest in pharmaceutical research and organic synthesis. A comprehensive understanding of its solubility in various organic solvents is fundamental for its purification, formulation, and application in drug discovery and development. This technical guide provides an overview of the known solubility characteristics of this compound, offers insights based on structurally similar compounds, and details standardized experimental protocols for the precise determination of its solubility.

Solubility Profile of this compound

As of this writing, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative information and data from analogous compounds can provide valuable guidance.

Qualitative Solubility

This compound is reported to be a white crystalline solid that is soluble in several common organic solvents.[1] These include:

-

Methanol

-

Ethanol

-

Acetone

The presence of an amino group and an amide linkage suggests a degree of polarity and the capacity for hydrogen bonding, which governs its solubility in protic and polar aprofunditytic solvents.

Predicted Solubility Based on Analogue Data

To approximate the quantitative solubility of this compound, the solubility of the structurally similar compound, 4-aminobenzamide, can be examined. Research on 4-aminobenzamide has yielded detailed solubility data in various solvents at different temperatures. It is anticipated that this compound will exhibit similar trends, although the presence of the methyl group on the benzene ring may slightly alter its solubility profile.

The solubility of 4-aminobenzamide was determined across a range of temperatures, and the data indicates that its solubility increases with rising temperature in all tested solvents.[2] The highest solubility was observed in acetone, followed by other polar and protic solvents.[2]

Table 1: Experimentally Determined Solubility of 4-Aminobenzamide in Various Organic Solvents at Different Temperatures (Expressed as mole fraction, 10³x)

| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | Acetonitrile | 1-Butanol |

| 283.15 | 10.61 | 6.83 | 4.82 | 20.33 | 5.91 | 5.01 | 7.93 |

| 293.15 | 14.12 | 9.31 | 6.51 | 26.21 | 8.02 | 6.92 | 10.52 |

| 303.15 | 18.45 | 12.45 | 8.73 | 33.54 | 10.83 | 9.53 | 13.84 |

| 313.15 | 23.91 | 16.52 | 11.64 | 42.61 | 14.51 | 12.91 | 18.01 |

| 323.15 | 30.83 | 21.83 | 15.42 | 53.82 | 19.34 | 17.32 | 23.23 |

Data adapted from a study on the solubility of 4-aminobenzamide and should be considered as a predictive guide for this compound.[2]

Based on this analogue data, it is reasonable to predict that this compound will be most soluble in polar aprotic solvents like acetone and will exhibit moderate to good solubility in polar protic solvents like methanol and ethanol.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The equilibrium shake-flask method followed by quantitative analysis is a widely accepted and reliable approach.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[1]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Maintain a constant temperature throughout the equilibration period (e.g., 25 °C).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Analytical Quantification by HPLC

Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at a wavelength where this compound exhibits maximum absorbance.

-

Calibration: Construct a calibration curve using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by interpolation from this curve.

Visualizing Experimental and Synthetic Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining thermodynamic solubility.

General Synthetic Pathway for Substituted Benzamides

This compound can be synthesized through various organic chemistry routes. A common approach involves the amidation of a corresponding benzoic acid derivative. The following diagram outlines a general synthetic and purification workflow applicable to this class of compounds.

Caption: General synthesis and purification workflow.

Conclusion

While quantitative solubility data for this compound remains to be fully documented in publicly accessible sources, a strong predictive understanding can be derived from its qualitative properties and data from structurally analogous compounds. For applications requiring high precision, the detailed experimental protocols provided in this guide offer a robust framework for generating reliable solubility data. This information is critical for advancing the research and development of formulations and synthetic processes involving this compound.

References

The Multifaceted Therapeutic Potential of 2-Amino-4-methylbenzamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise in diverse therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory disorders. This technical guide provides an in-depth analysis of the current understanding of the biological potential of these compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways and workflows to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth and survival.

One notable mechanism is the inhibition of the Hedgehog signaling pathway , a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers.[1] By targeting key components of this pathway, such as the Smoothened (SMO) receptor or the GLI transcription factors, these derivatives can effectively halt tumor progression.[1][2]

Furthermore, many this compound analogs have been identified as potent protein kinase inhibitors .[3] Protein kinases are essential mediators of cellular signaling, and their dysregulation is a hallmark of cancer. By competitively binding to the ATP-binding site of kinases such as EGFR, HER-2, and PDGFR, these compounds can block downstream signaling cascades that promote cell proliferation and survival.[3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 7 | K562 (Chronic Myelogenous Leukemia) | MTT | 2.27 | [3] |

| HL-60 (Promyelocytic Leukemia) | MTT | 1.42 | [3] | |

| OKP-GS (Renal Cell Carcinoma) | MTT | 4.56 | [3] | |

| Compound 10 | K562 (Chronic Myelogenous Leukemia) | MTT | 2.53 | [3] |

| HL-60 (Promyelocytic Leukemia) | MTT | 1.52 | [3] | |

| OKP-GS (Renal Cell Carcinoma) | MTT | 24.77 | [3] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against selected microbial strains.

| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Compound 5a | Bacillus subtilis | Positive | 6.25 | |

| Escherichia coli | Negative | 3.12 | ||

| Compound 6b | Escherichia coli | Negative | 3.12 | |

| Compound 6c | Bacillus subtilis | Positive | 6.25 |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy and other seizure disorders represent a significant unmet medical need. Several this compound derivatives have shown potent anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.

Quantitative Anticonvulsant Data

The anticonvulsant efficacy of lead compounds is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The following table summarizes key data from these studies.

| Compound ID | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| ADD 75073 | Mouse (i.p.) | MES | 2.6 | - | - | |

| Phenytoin | Mouse (i.p.) | MES | 9.5 | - | - |

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway .[5][6][7][8][9] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and mediators.[5][6][7][8][9] By inhibiting the activation of NF-κB, these compounds can effectively reduce the production of inflammatory molecules.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Procedure:

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[11]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][12]

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[13][14][15][16][17]

Procedure:

-

Animal Preparation: Use adult male mice or rats. Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock.[17]

-

Electroshock Application: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice) through corneal or auricular electrodes for a short duration (e.g., 0.2 seconds).[13][17]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The endpoint is the abolition of the tonic hindlimb extension. The percentage of animals protected in each group is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.[16]

Anticonvulsant Activity: Pentylenetetrazole (PTZ) Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures.[14][18][19][20][21][22]

Procedure:

-

Animal Preparation: Use adult male mice. Administer the test compound or vehicle control at a specific time before PTZ injection.

-

PTZ Administration: Inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.[19]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).[21]

-

Data Analysis: The ability of the compound to prevent or delay the onset of seizures and reduce the seizure severity is evaluated. The ED50 can be calculated based on the percentage of animals protected from clonic or tonic-clonic seizures.

Visualizing Biological Complexity

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

References

- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 2. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. apec.org [apec.org]

- 13. benchchem.com [benchchem.com]

- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. mdpi.com [mdpi.com]

- 19. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 20. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 21. benchchem.com [benchchem.com]

- 22. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2-Amino-4-methylbenzamide as a Cornerstone in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate world of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active compounds. Among these foundational molecules, 2-Amino-4-methylbenzamide has emerged as a critical and versatile scaffold, enabling the efficient synthesis of a diverse array of heterocyclic compounds, most notably quinazolinones, which are of significant interest to researchers, scientists, and drug development professionals. This technical guide delves into the core utility of this compound, presenting its chemical properties, key synthetic transformations, and the biological significance of its derivatives, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

This compound is a stable, solid compound at room temperature, possessing the fundamental structural features of a primary aromatic amine and a primary amide group. This unique combination of functional groups on a substituted benzene ring makes it an ideal precursor for a variety of cyclization and condensation reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid | Sigma-Aldrich |

| Melting Point | 147 °C | LookChem |

| Boiling Point | 282.783 °C at 760 mmHg | LookChem |

| Purity | Typically ≥97% | Sigma-Aldrich |

Key Synthetic Applications: The Gateway to Quinazolinones and Other Bioactive Heterocycles

The primary utility of this compound in organic synthesis lies in its role as a precursor to quinazolin-4(3H)-ones, a class of fused heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The synthesis of these scaffolds typically involves the condensation of the amino group of this compound with a suitable one-carbon synthon, followed by cyclization.

Synthesis of 2-Substituted and 2,3-Disubstituted Quinazolin-4(3H)-ones

A prevalent and efficient method for the synthesis of quinazolinones involves the reaction of this compound with aldehydes or orthoesters. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times under solvent-free conditions.[6]

General Reaction Scheme:

Caption: General synthesis of quinazolinones from this compound.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenyl-7-methylquinazolin-4(3H)-one

This protocol is adapted from a general method for the synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols under microwave irradiation.[6]

-

Materials: this compound (0.5 mmol), benzyl alcohol (5.0 equiv.), copper(I) iodide (CuI, 20 mol%), cesium carbonate (Cs₂CO₃, 1.5 equiv.).

-

Procedure:

-

In a microwave reactor vessel, combine this compound, benzyl alcohol, CuI, and Cs₂CO₃.

-

Seal the vessel and subject the mixture to microwave irradiation at 130 °C for 2 hours under an oxygen atmosphere.

-

After cooling, the reaction mixture is purified by column chromatography on silica gel to afford the desired product.

-

-

Expected Yield: Moderate to high yields (up to 90% based on the analogous reaction with 2-aminobenzamide).[6]

One-Pot, Multi-Component Reactions

The convergence of multiple reaction steps into a single, one-pot procedure represents a highly efficient and atom-economical approach in modern synthesis. This compound is an excellent substrate for such multi-component reactions (MCRs), allowing for the rapid assembly of complex quinazolinone structures. For instance, the one-pot reaction of isatoic anhydride (as a source of the 2-aminobenzoyl moiety), an amine, and an orthoester can generate 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields.[7]

Experimental Workflow for a One-Pot Quinazolinone Synthesis:

Caption: Workflow for one-pot quinazolinone synthesis.

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly the resulting quinazolinones, have been extensively investigated for their therapeutic potential. A significant number of these compounds exhibit potent anticancer activity, often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[4][8] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Furthermore, some quinazolinone-based compounds have been identified as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), representing a promising multi-targeted approach to cancer therapy.

Simplified PI3K/HDAC Signaling Pathway and Inhibition:

References

- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2-Amino-4-methylbenzamide: A Technical Overview

Despite extensive searches of crystallographic databases and the scientific literature, the complete crystal structure of 2-Amino-4-methylbenzamide, including its specific unit cell parameters, space group, and atomic coordinates, remains undetermined or is not publicly available at this time. This technical guide, therefore, serves to consolidate the known chemical and physical properties of this compound and to provide a framework for its synthesis and potential structural analysis, which would be of significant interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a benzamide derivative with the chemical formula C₈H₁₀N₂O.[1] It is also known by its IUPAC name, this compound, and its CAS registry number is 39549-79-6.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39549-79-6 | [1] |

| Physical Form | White to Yellow Solid | |

| Storage Temperature | Room Temperature |

Table 1: Physicochemical Properties of this compound

Synthesis and Crystallization

While the specific crystal structure is not publicly documented, the synthesis of this compound and related compounds is described in the literature. A general workflow for the synthesis and subsequent crystallization for structural analysis is outlined below. This process is a standard approach in medicinal chemistry and materials science for obtaining high-quality single crystals suitable for X-ray diffraction.

Figure 1: A generalized workflow for the synthesis, crystallization, and structural analysis of a small molecule like this compound.

Potential Signaling Pathways and Biological Activity

Although no specific signaling pathways involving this compound have been detailed in the available literature, its structural motifs are present in molecules with known biological activities. Benzamide derivatives are a well-established class of compounds in medicinal chemistry with a wide range of therapeutic applications. The presence of an amino group and a methyl group on the benzamide scaffold suggests potential interactions with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate any specific signaling pathways or pharmacological effects.

Future Directions

The absence of a determined crystal structure for this compound presents an opportunity for further research. The detailed experimental protocol for obtaining single crystals and performing X-ray diffraction would be a valuable contribution to the scientific community. Such a study would involve:

-

Synthesis and Purification: Following established synthetic routes to obtain a high-purity sample of this compound.

-

Crystallization: A systematic screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of suitable size and quality for X-ray diffraction.

-

X-ray Diffraction Analysis: Mounting a suitable crystal on a diffractometer and collecting diffraction data.

-

Structure Solution and Refinement: Processing the diffraction data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

The elucidation of the crystal structure would provide crucial insights into the molecule's three-dimensional conformation, packing in the solid state, and potential intermolecular interactions, which are fundamental for understanding its chemical behavior and for designing future drug candidates.

References

Tautomerism in 2-Amino-4-methylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, receptor binding, and metabolic stability. This technical guide provides an in-depth analysis of the potential tautomeric forms of 2-amino-4-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry. While direct experimental data for this specific compound is limited, this guide synthesizes information from analogous systems to predict its tautomeric behavior. It outlines detailed experimental and computational protocols for the characterization of its tautomers, offering a roadmap for researchers in this field.

Introduction: The Significance of Tautomerism

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This seemingly subtle structural change can have profound effects on a molecule's properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities.[1] For pharmaceutical compounds, identifying the predominant tautomeric form under physiological conditions is crucial, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. This compound possesses two key functional groups capable of tautomerization: the primary amide and the aromatic amino group. Understanding the interplay of these functionalities and the influence of the methyl substituent is essential for predicting its behavior in biological systems.

Potential Tautomeric Forms of this compound

This compound can exist in two primary tautomeric equilibria: amide-imidic acid tautomerism and amino-imino tautomerism.

-

Amide-Imidic Acid Tautomerism: This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen, resulting in an imidic acid (or iminol) tautomer.

-

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a nitrogen or carbon atom within the aromatic ring, creating an imino tautomer.

These equilibria are illustrated in the diagram below.

Caption: Potential tautomeric equilibria of this compound.

Computational Analysis of Tautomer Stability

Table 1: Predicted Relative Gibbs Free Energies of Tautomers

| Tautomer | Structure | Predicted Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Predicted Relative Gibbs Free Energy (kcal/mol) in Polar Solvent (e.g., DMSO) |

| A | Amide | 0 (Reference) | 0 (Reference) |

| B | Imidic Acid | +10 to +15 | +5 to +10 |

| C | Imino | > +15 | > +10 |

Note: These values are estimations based on computational studies of structurally related molecules. The amide form is consistently predicted to be the most stable.

Detailed Computational Protocol

A robust computational investigation of the tautomerism of this compound can be performed using the following protocol:

-

Geometry Optimization:

-

The initial structures of all possible tautomers should be generated.

-

Geometry optimization should be performed using Density Functional Theory (DFT), for example, with the B3LYP or ωB97X-D functional and a 6-311++G(d,p) basis set.

-

Frequency calculations should be carried out to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

-

Energy Calculations:

-

Single-point energy calculations on the optimized geometries should be performed at a higher level of theory or with a larger basis set for improved accuracy.

-

Gibbs free energies should be calculated to account for thermal and entropic contributions to tautomer stability at a given temperature.

-

-

Solvent Effects:

Experimental Investigation of Tautomerism

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria that are slow on the NMR timescale.[4][5]

4.1.1. General Experimental Protocol

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).[6]

-

¹H and ¹³C NMR Spectra Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Signal Assignment: Assign the resonances in the spectra to the specific protons and carbons of the different tautomers. 2D NMR techniques (COSY, HSQC, HMBC) can aid in unambiguous assignment.

-

Quantification: Determine the relative populations of the tautomers by integrating the signals corresponding to each species.[5] The equilibrium constant (KT) can then be calculated.

-

Variable Temperature (VT) NMR: Record NMR spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium. A van't Hoff plot (ln(KT) vs. 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.[7]

Table 2: Expected NMR Chemical Shift Ranges for Tautomer Identification

| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Notes |

| ¹H | Amide -NH₂ | 5.0 - 7.0 | Broad signals, exchangeable with D₂O. |

| ¹H | Aromatic -NH₂ | 4.0 - 6.0 | Broad signal, exchangeable with D₂O. |

| ¹H | Imidic Acid -OH | 9.0 - 13.0 | Sharp or broad signal, exchangeable with D₂O. |

| ¹³C | Amide C=O | 165 - 175 | |

| ¹³C | Imidic Acid C=N | 150 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in each tautomer.[8][9]

4.2.1. General Experimental Protocol

-

Sample Preparation: Prepare samples for analysis in the solid state (KBr pellet or ATR) and in solution using solvents that are transparent in the regions of interest (e.g., CCl₄, CH₂Cl₂).

-

Spectrum Acquisition: Record the IR spectra over the range of 4000-400 cm⁻¹.

-

Band Assignment: Identify the characteristic stretching frequencies for the C=O, N-H, O-H, and C=N bonds.

Table 3: Characteristic IR Frequencies for Tautomer Identification

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Tautomer |

| C=O | Stretch | 1650 - 1690 | Amide |

| N-H | Stretch (amide) | 3100 - 3500 | Amide |

| N-H | Stretch (amino) | 3300 - 3500 | Amide, Imidic Acid |

| O-H | Stretch | 3200 - 3600 (broad) | Imidic Acid |

| C=N | Stretch | 1620 - 1680 | Imidic Acid, Imino |

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure of the molecule and can be used to monitor shifts in the tautomeric equilibrium.[10][11]

4.3.1. General Experimental Protocol

-

Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents with different polarities and pH values.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Analysis: Analyze the changes in the wavelength of maximum absorption (λmax) and the molar absorptivity. Significant shifts in λmax upon changing solvent or pH can indicate a shift in the tautomeric equilibrium.

Influence of Substituents and Solvent

-

Substituents: The electron-donating amino group and the weakly electron-donating methyl group are expected to influence the electron density of the aromatic ring and the amide functionality. Generally, electron-donating groups on the aromatic ring can stabilize the imidic acid tautomer to some extent by increasing the basicity of the carbonyl oxygen.

-

Solvent: The solvent plays a critical role in determining the position of the tautomeric equilibrium.[3]

-

Polar protic solvents (e.g., water, methanol) can stabilize both the amide and imidic acid forms through hydrogen bonding.

-

Polar aprotic solvents (e.g., DMSO, acetone) are effective at solvating polar species and can influence the equilibrium based on the relative polarities of the tautomers.

-

Nonpolar solvents (e.g., hexane, toluene) will favor the less polar tautomer.

-

Logical Workflow for Tautomer Analysis

The following diagram illustrates a logical workflow for the comprehensive investigation of tautomerism in this compound.

Caption: A logical workflow for the computational and experimental analysis of tautomerism.

Conclusion

This technical guide provides a comprehensive framework for the investigation of tautomerism in this compound. Although the amide tautomer is predicted to be the most stable form, a thorough experimental and computational analysis is imperative to fully characterize its tautomeric behavior. The detailed protocols and methodologies outlined herein offer a robust approach for researchers and drug development professionals to elucidate the tautomeric landscape of this and other related molecules, ultimately contributing to a more complete understanding of their chemical and biological properties.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in 2-Amino-4-methylbenzamide. The document elucidates the electronic and steric factors governing its basicity and nucleophilicity, supported by comparative quantitative data. Key reactions of the amino group, including acylation, alkylation, diazotization, and cyclization to form heterocyclic systems, are discussed in detail. This guide furnishes detailed experimental protocols for the synthesis of quinazolinone derivatives, a significant application in medicinal chemistry. Furthermore, logical workflows and reaction pathways are visualized to facilitate a deeper understanding of the chemical behavior of this versatile building block.

Introduction

This compound is a substituted aniline derivative of increasing interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine ortho to a carboxamide group and para to a methyl group, presents a unique combination of electronic and steric influences that dictate the reactivity of the amino group. Understanding the nuances of this reactivity is paramount for its effective utilization in the synthesis of novel bioactive molecules and complex chemical scaffolds. This guide aims to provide an in-depth exploration of the chemical behavior of the amino group, offering both theoretical insights and practical experimental guidance.

Physicochemical and Reactivity Data

The reactivity of the amino group in this compound is a function of its basicity (proton affinity) and nucleophilicity (reactivity towards electrophiles). These properties are influenced by the electronic effects of the substituents on the aromatic ring and by steric hindrance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |

| Melting Point | 147 °C | --INVALID-LINK-- |

| Predicted pKa | 15.98 ± 0.50 | --INVALID-LINK-- |

Table 2: Comparative pKa Values of Substituted Anilines

| Compound | pKa of Conjugate Acid (pKaH) |

| Aniline | 4.6 |

| o-Toluidine | 4.4 |

| p-Toluidine | 5.1 |

| Benzamide | ~ -1 to -2 (estimated) |

| This compound | ~ 3-4 (estimated) |

Note: The pKa of this compound is estimated based on the effects of its substituents.

Basicity

The basicity of the amino group in this compound is reduced compared to aniline. This is due to two primary factors:

-

The Ortho Effect : The presence of the ortho-carboxamide group introduces steric hindrance. Upon protonation, the amino group (-NH₂⁺) requires a change in hybridization from sp² to sp³, leading to increased steric strain with the adjacent amide group. This destabilizes the conjugate acid, thereby reducing the basicity of the amine.

-

Electronic Effects : The carboxamide group is an electron-withdrawing group through induction, which decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available for protonation. In contrast, the para-methyl group is an electron-donating group, which slightly increases the electron density on the ring and partially counteracts the effect of the amide group.

Nucleophilicity

The nucleophilicity of the amino group generally correlates with its basicity. Therefore, the amino group of this compound is expected to be a weaker nucleophile than that of aniline. However, it remains sufficiently nucleophilic to participate in a variety of important chemical transformations.

Key Reactions of the Amino Group

The amino group of this compound undergoes several characteristic reactions of primary aromatic amines, including acylation, alkylation, and diazotization. Furthermore, its proximity to the carboxamide group facilitates intramolecular cyclization reactions to form valuable heterocyclic systems.

Acylation

Acylation of the amino group is a common transformation that is often used as a protective strategy in multi-step syntheses. The reaction with acylating agents such as acetic anhydride or acetyl chloride proceeds readily to form the corresponding N-acetyl derivative. This transformation is useful for moderating the activating effect of the amino group in electrophilic aromatic substitution reactions.

Alkylation

Direct N-alkylation of the amino group with alkyl halides is possible but can be challenging to control, often leading to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved using reductive amination with aldehydes or ketones.

Diazotization and Subsequent Reactions